Prostaglandin J2
Prostaglandin J2
Prostaglandin J2 is a member of the class of prostaglandins J that consists of prosta-5,9,13-trien-1-oic acid substituted by an oxo group at position 11 and a hydroxy group at position 15 (the 5Z,13E,15S stereoisomer). It has a role as a human metabolite. It derives from a prostaglandin D2. It is a conjugate acid of a prostaglandin J2(1-).
PGJ2, also known as 9-deoxy-Δ-9-pgd2, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Thus, PGJ2 is considered to be an eicosanoid lipid molecule. PGJ2 is considered to be a practically insoluble (in water) and relatively neutral molecule. PGJ2 has been detected in multiple biofluids, such as blood and urine. Within the cell, PGJ2 is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, PGJ2 is involved in the celecoxib action pathway, the antipyrine action pathway, the ketoprofen action pathway, and the lumiracoxib action pathway. PGJ2 is also involved in a couple of metabolic disorders, which include leukotriene C4 synthesis deficiency and the tiaprofenic Acid action pathway.
PGJ2, also known as 9-deoxy-Δ-9-pgd2, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Thus, PGJ2 is considered to be an eicosanoid lipid molecule. PGJ2 is considered to be a practically insoluble (in water) and relatively neutral molecule. PGJ2 has been detected in multiple biofluids, such as blood and urine. Within the cell, PGJ2 is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, PGJ2 is involved in the celecoxib action pathway, the antipyrine action pathway, the ketoprofen action pathway, and the lumiracoxib action pathway. PGJ2 is also involved in a couple of metabolic disorders, which include leukotriene C4 synthesis deficiency and the tiaprofenic Acid action pathway.
Brand Name:
Vulcanchem
CAS No.:
60203-57-8
VCID:
VC0032005
InChI:
InChI=1S/C20H30O4/c1-2-3-6-10-17(21)13-14-18-16(12-15-19(18)22)9-7-4-5-8-11-20(23)24/h4,7,12-18,21H,2-3,5-6,8-11H2,1H3,(H,23,24)/b7-4-,14-13+/t16-,17-,18+/m0/s1
SMILES:
CCCCCC(C=CC1C(C=CC1=O)CC=CCCCC(=O)O)O
Molecular Formula:
C20H30O4
Molecular Weight:
334.4 g/mol
Prostaglandin J2
CAS No.: 60203-57-8
Reference Standards
VCID: VC0032005
Molecular Formula: C20H30O4
Molecular Weight: 334.4 g/mol
CAS No. | 60203-57-8 |
---|---|
Product Name | Prostaglandin J2 |
Molecular Formula | C20H30O4 |
Molecular Weight | 334.4 g/mol |
IUPAC Name | (Z)-7-[(1S,5R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid |
Standard InChI | InChI=1S/C20H30O4/c1-2-3-6-10-17(21)13-14-18-16(12-15-19(18)22)9-7-4-5-8-11-20(23)24/h4,7,12-18,21H,2-3,5-6,8-11H2,1H3,(H,23,24)/b7-4-,14-13+/t16-,17-,18+/m0/s1 |
Standard InChIKey | UQOQENZZLBSFKO-POPPZSFYSA-N |
Isomeric SMILES | CCCCC[C@@H](/C=C/[C@@H]1[C@H](C=CC1=O)C/C=C\CCCC(=O)O)O |
SMILES | CCCCCC(C=CC1C(C=CC1=O)CC=CCCCC(=O)O)O |
Canonical SMILES | CCCCCC(C=CC1C(C=CC1=O)CC=CCCCC(=O)O)O |
Appearance | Assay:≥95%A solution in methyl acetate |
Physical Description | Solid |
Description | Prostaglandin J2 is a member of the class of prostaglandins J that consists of prosta-5,9,13-trien-1-oic acid substituted by an oxo group at position 11 and a hydroxy group at position 15 (the 5Z,13E,15S stereoisomer). It has a role as a human metabolite. It derives from a prostaglandin D2. It is a conjugate acid of a prostaglandin J2(1-). PGJ2, also known as 9-deoxy-Δ-9-pgd2, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Thus, PGJ2 is considered to be an eicosanoid lipid molecule. PGJ2 is considered to be a practically insoluble (in water) and relatively neutral molecule. PGJ2 has been detected in multiple biofluids, such as blood and urine. Within the cell, PGJ2 is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, PGJ2 is involved in the celecoxib action pathway, the antipyrine action pathway, the ketoprofen action pathway, and the lumiracoxib action pathway. PGJ2 is also involved in a couple of metabolic disorders, which include leukotriene C4 synthesis deficiency and the tiaprofenic Acid action pathway. |
Synonyms | 9-deoxy-delta-9-PGD2 9-deoxy-delta-9-prostaglandin D2 PGJ2 prostaglandin J2 |
Reference | 1.Fitzpatrick, F.A., and Wynalda, M.A. Albumin-catalyzed metabolism of prostaglandin D2. Identification of products formed in vitro. The Journal of Biological Chemisty 258, 11713-11718 (1983). |
PubChem Compound | 5280884 |
Last Modified | Nov 11 2021 |
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